3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol
Overview
Description
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol, also known as TFPyT, is a sulfur-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. TFPyT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mechanism of Action
The exact mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is not fully understood. However, it is believed to exert its therapeutic effects by interacting with various cellular targets, including enzymes and receptors. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and acetylcholinesterase. It has also been found to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been found to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has also been found to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases. Additionally, 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been shown to possess antitumor activity, making it a potential candidate for the development of anticancer drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is its relatively simple synthesis method, which allows for easy production of the compound in high purity. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has also been found to exhibit a range of therapeutic properties, making it a promising candidate for the development of new drugs. However, there are also some limitations associated with 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol. For example, the exact mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound. Additionally, the potential side effects of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol are not yet fully known, which may limit its use in clinical settings.
Future Directions
There are several potential future directions for research on 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol. One area of interest is the development of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol-based enzyme inhibitors for the treatment of various diseases. Another potential direction is the development of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol-based drugs for the treatment of oxidative stress-related diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol, which may lead to the development of more effective drugs based on this compound.
In conclusion, 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol is a promising compound with potential therapeutic properties. Its relatively simple synthesis method and range of biochemical and physiological effects make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine-2-thiol has also been shown to inhibit the activity of certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
properties
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)8-5-9(10(17)16-6-8)7-1-3-15-4-2-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTIXOZFBZPEOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CNC2=S)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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